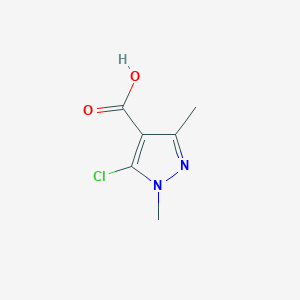
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is a chemical compound . It is a heterocyclic compound containing a pyrazole ring . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .
Molecular Structure Analysis
The molecular structure of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid is characterized by a pyrazole ring with two methyl groups and a carboxylic acid group . The pyrazole ring is a five-membered ring with two nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid include a molecular weight of 188.61, a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), and a flash point of 159.1°C .Aplicaciones Científicas De Investigación
Structural and Spectral Investigations
Research has focused on the structural and spectral characteristics of pyrazole-4-carboxylic acid derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid. These investigations combine experimental and theoretical studies, including NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction techniques. The findings contribute to understanding the molecular structure and behavior of related compounds, including 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid (Viveka et al., 2016).
Synthesis and Derivatives
The synthesis process of 1-aryl-1H-pyrazolecarbonitriles and related derivatives has been explored. This includes the production of derivatives like 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids, which are used as chemical hybridizing agents in wheat and barley (Beck et al., 1988).
Optical Nonlinearity and Potential NLO Materials
N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been studied for their optical nonlinearity. Some derivatives, specifically those with carboxylic acid group and ester substituent, show significant nonlinearity, making them potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Molecular Docking Studies
Molecular docking studies of certain pyrazole derivatives, such as 5-Chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids, have been conducted to predict their binding interactions with target proteins, contributing to a better understanding of their potential therapeutic applications (Reddy et al., 2022).
Green Oxidation Processes
Studies on pyrazole derivatives, including 3,5-dimethyl-1H-pyrazole, have been conducted in the context of developing eco-friendly and efficient catalytic systems for the oxidation of alcohols. This research contributes to the development of more sustainable chemical processes (Maurya & Haldar, 2020).
Antimicrobial Activity
In silico studies and synthesis of pyrazole-based drug molecules have been performed, revealing their activities and interactions against bacterial DNA gyrase. This research enhances the understanding of antimicrobial properties of pyrazole derivatives (Shubhangi et al., 2019).
Reaction Mechanisms and Product Formation
The reaction of pyrazole derivatives with various reagents has been explored, leading to a variety of products, such as 1-phenyl-1H-pyrazole-4-carboxylic acid chloride. These studies contribute to the understanding of the chemical behavior and potential applications of these compounds (Khutova et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-4(6(10)11)5(7)9(2)8-3/h1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWQERXMLIEDKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381485 | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
27006-82-2 | |
| Record name | 5-Chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80381485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![[1-Methyl-5-phenoxy-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1362272.png)

